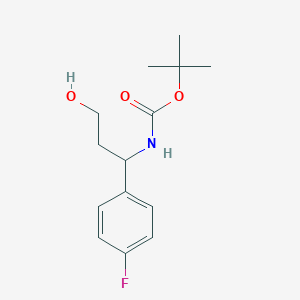

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

説明

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a fluorophenyl group, and a propanol moiety. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules due to its unique structural features.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Formation of the Fluorophenyl Intermediate: A fluorophenyl derivative is prepared through halogenation or other suitable methods.

Coupling Reaction: The protected amino group and the fluorophenyl intermediate are coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Reduction: The final step involves the reduction of the intermediate to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

化学反応の分析

Types of Reactions

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate:

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol serves as a key intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that enhance drug stability and bioactivity, particularly in drugs targeting neurological disorders and other therapeutic areas.

Case Study:

In a study focusing on dopamine transporter (DAT) inhibitors, compounds derived from this compound demonstrated promising therapeutic potential against psychostimulant abuse. These derivatives were evaluated for their binding affinities and pharmacokinetics, highlighting the importance of this compound in drug discovery processes .

Studying Protein Interactions:

this compound is valuable for investigating enzyme-substrate interactions and protein modifications. This research provides insights into metabolic pathways and disease mechanisms.

Mechanism of Action:

The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The fluorophenyl group enhances binding affinity to target molecules, making it suitable for various biochemical applications .

Drug Design

Selective Inhibitors:

The compound's structural characteristics aid in designing selective inhibitors, particularly in cancer research. By targeting specific pathways, researchers can develop more effective therapies.

Example:

A derivative of this compound was used to design inhibitors for monoacylglycerol lipase (MAGL), demonstrating its utility in cancer pharmacology and metabolic research .

Material Science

Polymeric Materials:

In material science, this compound can be incorporated into polymeric materials, enhancing their properties for biomedical applications. This includes improving drug delivery systems through controlled release mechanisms.

作用機序

The mechanism of action of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The fluorophenyl group can enhance binding affinity and specificity to target molecules.

類似化合物との比較

Similar Compounds

3-(Boc-amino)-3-phenyl-1-propanol: Lacks the fluorine atom, resulting in different reactivity and binding properties.

3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.

Uniqueness

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, stability, and interactions with biological targets. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis.

生物活性

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is an organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, a 4-fluorophenyl substituent, and a propanol backbone. This compound is notable for its potential applications in medicinal chemistry, particularly in the synthesis of biologically active molecules. Understanding its biological activity is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This structure allows for various chemical interactions, particularly through the amino group and the fluorinated phenyl ring, which can enhance binding affinity to biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The Boc group can be selectively removed under acidic conditions, exposing the free amine, which can then participate in further reactions with biological targets. The fluorine atom in the phenyl group may contribute to increased lipophilicity and binding interactions through halogen bonding, potentially enhancing the compound's efficacy against various biological pathways .

Biological Activity Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities, including antimicrobial and antitumor properties. Below are key findings from relevant studies:

Antimicrobial Activity

- A study on related Boc-amino acid derivatives demonstrated enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria. The removal of the Boc group was essential for activity, indicating that the free amine plays a crucial role in interacting with bacterial targets .

- Another investigation into arylamino alcohol derivatives found that structural modifications could lead to significant antiplasmodial activity against Plasmodium falciparum, suggesting that similar derivatives might exhibit comparable effects .

Antitumor Activity

- In vitro studies have shown that compounds with similar structural features to this compound can inhibit cancer cell proliferation. For instance, modifications at the phenyl ring have been linked to improved potency against various cancer cell lines .

Data Table: Biological Activity Overview

Case Studies

- Antimicrobial Evaluation : A series of Boc-amino acid derivatives were synthesized and evaluated for their antimicrobial properties using agar diffusion methods. The results indicated that compounds with a free amine exhibited zones of inhibition comparable to standard antibiotics .

- Antitumor Efficacy : In a study assessing the cytotoxic effects of various arylamino alcohols on cancer cell lines, it was found that modifications at the para position significantly enhanced their potency against lung cancer cells, suggesting a promising avenue for drug development .

特性

IUPAC Name |

tert-butyl N-[1-(4-fluorophenyl)-3-hydroxypropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIAONVVNKFUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646962 | |

| Record name | tert-Butyl [1-(4-fluorophenyl)-3-hydroxypropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862466-16-8 | |

| Record name | tert-Butyl [1-(4-fluorophenyl)-3-hydroxypropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。